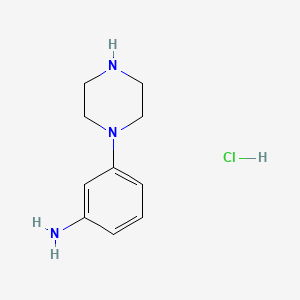

3-(Piperazin-1-yl)aniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUZWWMUIPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(Piperazin-1-yl)aniline Hydrochloride

High-Fidelity Building Block for Kinase & GPCR Ligand Discovery [1]

Executive Summary

3-(Piperazin-1-yl)aniline hydrochloride (CAS: 125421-98-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in its bifunctional nature: it possesses a rigid aryl-piperazine core that directs binding affinity in G-Protein Coupled Receptors (GPCRs) (particularly Dopamine D2/D3 and Serotonin 5-HT families) and serves as a solvent-exposed solubilizing tail in Kinase Inhibitors.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and chemoselective reactivity profiles, designed to assist drug development professionals in optimizing lead generation campaigns.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound exists as a hydrochloride salt, significantly enhancing water solubility compared to its free base.[1] The presence of two distinct nitrogen centers—the aromatic primary amine (aniline) and the aliphatic secondary amine (piperazine)—creates a unique pKa profile that dictates its reactivity and formulation strategies.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-(3-Aminophenyl)piperazine HCl |

| CAS Number (HCl) | 125421-98-9 |

| CAS Number (Free Base) | 94597-20-5 |

| Molecular Formula | C₁₀H₁₅N₃[1][2][3] · xHCl (Typically mono- or dihydrochloride) |

| Molecular Weight | 177.25 g/mol (Free Base) / 213.71 g/mol (Mono-HCl) |

| Appearance | Off-white to beige hygroscopic solid |

| Solubility | High in H₂O, DMSO, Methanol; Low in DCM, Hexanes |

Table 2: Ionization & Reactivity Profile

| Functional Group | Approx.[1] pKa | Reactivity Character |

| N1 (Piperazine) | ~9.8 | High Basicity / Nucleophilicity. Protonated at physiological pH.[1] Primary site for alkylation/acylation if unprotected.[1] |

| N4 (Aniline) | ~3.8 | Low Basicity. Neutral at physiological pH. Involved in H-bond donation/acceptance in binding pockets (e.g., Hinge region of kinases).[1] |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route for synthesizing high-purity 3-(piperazin-1-yl)aniline avoids the direct coupling of piperazine to 3-haloanilines due to competing N-arylation and oxidation issues.[1] Instead, a Nitro-Reduction Strategy is preferred. This method utilizes 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene, leveraging the electron-withdrawing nitro group to facilitate Nucleophilic Aromatic Substitution (SₙAr), followed by chemoselective reduction.[1]

Validated Laboratory Protocol

Scale: 10g Batch | Yield: ~85% | Purity: >98% HPLC

Step 1: SₙAr Coupling

-

Reagents: Charge a reaction vessel with 1-fluoro-3-nitrobenzene (1.0 eq) and Piperazine (5.0 eq). Note: Excess piperazine acts as both nucleophile and base, preventing bis-arylation.[1]

-

Conditions: Heat to 80°C in DMSO or neat for 4 hours.

-

Workup: Pour into ice water. The intermediate, 1-(3-nitrophenyl)piperazine, precipitates as a yellow solid.[1] Filter and wash with water to remove excess piperazine.[1]

Step 2: Boc-Protection (Optional but Recommended) To simplify purification, the secondary amine is often Boc-protected (Boc₂O, DCM, TEA) prior to reduction, yielding tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate.[1]

Step 3: Chemoselective Reduction

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol.[1]

-

Process: Hydrogenate at 30 psi H₂ (Parr shaker) for 2-4 hours. The yellow color disappears, indicating reduction of the nitro group to the aniline.

-

Salt Formation: Filter off catalyst. Add 4M HCl in dioxane to the filtrate. Evaporate solvent to obtain the hydrochloride salt.[1]

Synthesis Workflow Diagram[1]

Figure 1: Validated synthetic pathway via Nucleophilic Aromatic Substitution and Hydrogenation.

Reactivity & Derivatization Logic

The "Tale of Two Nitrogens"

Success with this building block depends on understanding the orthogonality of its amines.

-

The Piperazine NH (aliphatic) is a "hard" nucleophile with high basicity. It reacts rapidly with alkyl halides and acid chlorides.[1]

-

The Aniline NH₂ (aromatic) is a "soft" nucleophile with low basicity. It requires catalysis (e.g., Buchwald-Hartwig) or highly activated electrophiles to react.[1]

Expert Insight: If you intend to functionalize the aniline first (e.g., to form an amide kinase hinge binder), you must use a starting material where the piperazine is already protected (e.g., N-Boc).[1] If you use the free amine salt, the piperazine will preferentially scavenge your electrophile.

Chemoselectivity Flowchart[1]

Figure 2: Chemoselectivity profile.[1] Aliphatic N reacts with electrophiles; Aromatic N requires catalysis.[1]

Applications in Drug Discovery[5][7][8][9]

Kinase Inhibitors (Solubilizing Tail)

In kinase inhibitor design, the 3-(piperazin-1-yl) moiety often serves as a solvent-exposed group that improves physicochemical properties (LogP, solubility).[1]

-

Mechanism: The aniline nitrogen often forms part of the "hinge-binding" motif (e.g., via urea or amide formation), while the protonated piperazine extends into the solvent front, forming salt bridges with residues like Asp or Glu on the kinase surface.[1]

-

Example Class: Similar scaffolds are found in multi-kinase inhibitors where the meta-substitution pattern allows the molecule to adopt a "Type II" conformation, extending into the allosteric pocket.[1]

GPCR Ligands (Pharmacophore)

The aryl-piperazine unit is a classic pharmacophore for monoaminergic GPCRs.[1]

-

Dopamine/Serotonin: The distance between the basic piperazine nitrogen and the aromatic ring mimics the ethylamine side chain of endogenous neurotransmitters (dopamine/serotonin).

-

Linker Chemistry: The aniline amine allows for the attachment of "tail" regions that confer subtype selectivity (e.g., D3 vs D2 selectivity).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[4]

-

Skin/Eye Irritation: Category 2/2A (Causes severe irritation).[5]

-

Target Organ Toxicity: May cause respiratory irritation.[1][2][5]

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood. The HCl salt is a fine dust; use a static-dissipative balance enclosure.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Spill Cleanup: Do not dry sweep.[1] Dampen with water to avoid dust generation, then neutralize with weak base (bicarbonate) before disposal.

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 7127806 (Free Base) and related HCl salts.

-

Synthesis of Aryl Piperazines: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 2021.[6][5]

-

Medicinal Chemistry Applications: "Investigation of various N-heterocyclic substituted piperazine versions... Effect on affinity and selectivity for dopamine D3 receptor."[1] Bioorg Med Chem Lett, 2014.

-

Safety Data: Sigma-Aldrich Safety Data Sheet for 3-(1-Piperazinyl)-1,2-benzisothiazole (Analogous handling for aryl piperazine salts).

-

Kinase Inhibitor Design: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA." Molecules, 2023.[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. angenechemical.com [angenechemical.com]

- 6. mdpi.com [mdpi.com]

Technical Whitepaper: Spectral Characterization and Analytical Profiling of 3-(Piperazin-1-yl)aniline Hydrochloride

Executive Summary

This technical guide provides an in-depth analytical profile of 3-(Piperazin-1-yl)aniline hydrochloride , a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors and various CNS-active agents. Unlike simple anilines, the presence of the piperazine moiety introduces specific solubility and ionization behaviors that complicate spectral interpretation.

This document moves beyond standard data listing to explain the causality behind spectral features, offering researchers a self-validating system for identity confirmation and impurity profiling.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the salt form is crucial for spectral interpretation. The hydrochloride salt typically protonates the most basic nitrogen first—the secondary amine of the piperazine ring (

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1-(3-Aminophenyl)piperazine HCl |

| CAS Number (Free Base) | 125422-03-9 |

| Molecular Formula | |

| Molecular Weight | 177.25 g/mol (Free Base) / 213.71 g/mol (Mono-HCl) |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

Synthesis & Preparation Context

To accurately interpret the impurity profile in spectral data, one must understand the genesis of the molecule. The standard industrial route involves the catalytic hydrogenation of 1-(3-nitrophenyl)piperazine .

Key Impurity Indicators:

-

Unreduced Nitro: Residual 1-(3-nitrophenyl)piperazine (distinct UV absorption).

-

Over-reduction: Ring hydrogenation (cyclohexyl derivatives), though rare with Pd/C.

-

Oxidation: Azo-dimers formed during workup if exposed to air under basic conditions.

Synthesis Workflow Diagram

Figure 1: Standard synthetic pathway highlighting the origin of potential nitro-precursor impurities.

Spectral Analysis: The Core

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

H NMR Data (DMSO-

, 400 MHz)

The aromatic region is distinct due to the meta-substitution pattern. The amino group (

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.0 - 9.5 | Broad Singlet | 2H | Piperazine | Ammonium protons (salt form). Broad due to exchange. |

| 6.90 | Triplet (t) | 1H | Ar-H (C5) | Meta to both N-substituents; least electronic perturbation. |

| 6.25 - 6.40 | Multiplet (m) | 2H | Ar-H (C4, C6) | Shielded by the |

| 6.15 | Singlet (s) | 1H | Ar-H (C2) | Isolated proton between two N-substituents. Highly shielded. |

| 4.8 - 5.2 | Broad Singlet | 2H | Aniline | Exchangeable. Chemical shift varies with concentration/water content. |

| 3.20 - 3.40 | Multiplet | 4H | Piperazine | Protons adjacent to the positively charged ammonium nitrogen. |

| 3.05 - 3.15 | Multiplet | 4H | Piperazine | Protons adjacent to the aniline nitrogen. |

Critical Validation Point: If the signal at ~6.15 ppm (H2) is missing or shifted downfield >7.0 ppm, suspect the presence of the nitro precursor (strong electron-withdrawing group).

C NMR Data (DMSO-

, 100 MHz)

| Shift ( | Assignment | Notes |

| 152.1 | C-N (Aniline C1) | Quaternary carbon attached to the piperazine. |

| 149.5 | C-N (Aniline C3) | Quaternary carbon attached to the amine group. |

| 129.8 | Ar-C (C5) | Meta position. |

| 108.2 | Ar-C (C6) | Para to piperazine, ortho to amine. |

| 105.4 | Ar-C (C4) | Para to amine, ortho to piperazine. |

| 101.9 | Ar-C (C2) | Most shielded aromatic carbon. |

| 46.5 | Piperazine | Adjacent to aniline N. |

| 42.8 | Piperazine | Adjacent to ammonium N. |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) is standard.

Theoretical

Fragmentation Logic

The molecule typically fragments by cleaving the piperazine ring or losing the ammonia group.

-

Parent Ion: m/z 178 (

) -

Major Fragment 1: m/z 161 (Loss of

from aniline moiety). -

Major Fragment 2: m/z 120/121 (Cleavage of the piperazine ring, retaining the phenyl-N fragment).

Figure 2: ESI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amine and ammonium salt features.

| Wavenumber ( | Assignment | Description |

| 3350 - 3450 | N-H Stretch | Primary amine ( |

| 2800 - 3000 | N-H Stretch (Salt) | Broad "ammonium band" characteristic of amine salts. |

| 1600, 1500 | C=C Stretch | Aromatic ring breathing modes. |

| 1250 - 1350 | C-N Stretch | Strong band for Aryl-Amine bond. |

| 800 - 850 | C-H Bend | Meta-disubstituted benzene ring (out-of-plane bending). |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Weigh 10-15 mg of the hydrochloride salt into a clean vial.

-

Add 0.6 mL of DMSO-

(99.9% D). -

Note: If the salt is hygroscopic and the solution appears cloudy, mild sonication (30s) is permitted. Do not heat above 40°C to avoid accelerating amine oxidation.

-

Transfer to a 5mm NMR tube.

Protocol B: HPLC Purity Profiling

To distinguish the product from the nitro-precursor and potential azo-impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (general) and 210 nm (amine specific).

-

Retention Logic: The 3-(piperazin-1-yl)aniline (amine) is more polar and will elute earlier than the 1-(3-nitrophenyl)piperazine (nitro) precursor.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 125422-03-9, 3-(1-Piperazinyl)aniline. Source:

-

ChemicalBook. 1-(3-Chlorophenyl)piperazine hydrochloride Spectral Data (Analogous Structure Reference). Source:

-

Fisher Scientific. Safety Data Sheet: Aniline Hydrochloride. Source:

-

Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) Product Information. Source:[1]

Sources

A Comprehensive Technical Guide to the pH-Dependent Solubility of 3-(Piperazin-1-yl)aniline Hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall therapeutic efficacy. For ionizable compounds, solubility is not a single value but a dynamic property profoundly influenced by the pH of the surrounding environment. This technical guide provides an in-depth examination of 3-(Piperazin-1-yl)aniline hydrochloride, a molecule possessing multiple basic centers, and delineates the theoretical principles and practical methodologies for characterizing its pH-solubility profile. This document is intended for researchers, formulation scientists, and drug development professionals, offering a framework for understanding, measuring, and interpreting the solubility behavior of this and similar multi-basic compounds. We will explore the foundational role of pKa, present validated protocols for its determination, and detail the gold-standard shake-flask method for solubility assessment, culminating in a discussion of the profile's implications for biopharmaceutical classification and formulation strategy.

Introduction: The Critical Role of pH-Dependent Solubility in Drug Development

This compound is an organic molecule featuring both an aniline and a piperazine moiety.[1][2] Its structure contains three basic nitrogen atoms, making it a weak base capable of existing in multiple protonated states. The hydrochloride salt form is often utilized to improve its handling and initial aqueous solubility.[3] However, upon dissolution, the molecule's ionization state—and therefore its solubility—will be dictated by the pH of the aqueous medium it encounters.

In the context of oral drug delivery, an API traverses a wide physiological pH gradient, from the highly acidic environment of the stomach (pH 1.2-3.0) to the progressively more neutral and slightly alkaline conditions of the small intestine (pH 5.5-7.5).[4] A compound like 3-(Piperazin-1-yl)aniline, being a weak base, is expected to be highly soluble in the stomach, where it will be fully protonated and exist as a cation.[5] As it transitions to the higher pH of the intestine, it may begin to deprotonate, leading to a potential decrease in solubility and the risk of precipitation. This phenomenon, known as "salting out," can severely limit the amount of drug available for absorption, thereby compromising bioavailability.

Understanding this pH-dependent behavior is a cornerstone of pre-formulation and is essential for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict in vivo performance.[6][7] A thorough characterization of the pH-solubility profile enables scientists to anticipate absorption challenges, design appropriate formulations (e.g., amorphous solid dispersions, pH-modifying excipients), and establish meaningful in vitro dissolution tests that can predict in vivo behavior.[8][9]

Theoretical Framework: pKa, Ionization, and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound is the sum of the intrinsic solubility of its neutral form (S₀) and the concentration of its ionized form(s) in a saturated solution. For a weak base, the key to understanding its pH-dependent solubility lies in its acid dissociation constant(s), or pKa value(s). The pKa is the pH at which 50% of the molecules are in their neutral (free base) form and 50% are in their protonated (conjugate acid) form.[5]

3-(Piperazin-1-yl)aniline has three basic centers: the aniline nitrogen and the two piperazine nitrogens. Each has a distinct pKa value.

-

Aniline Moiety: The pKa of unsubstituted aniline is approximately 4.6.

-

Piperazine Moiety: Unsubstituted piperazine is a diamine with two pKa values, typically around 5.4 (pKa1) and 9.7 (pKa2).[10][11]

The electronic environment created by the substituents in 3-(Piperazin-1-yl)aniline will modulate these values, but we can predict three distinct protonation/deprotonation events across the physiological pH range. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[12][13][14] For a monoprotic weak base (B) and its conjugate acid (BH⁺), the equation is:

pH = pKa + log ( [B] / [BH⁺] ) [15][16]

From this relationship, we can derive an equation for the total solubility (S_T) at a given pH:

For pH < pKa (Base is predominantly ionized): S_T = S₀ * (1 + 10^(pKa - pH))

Where:

-

S_T is the total solubility at a specific pH.

-

S₀ is the intrinsic solubility of the neutral, un-ionized free base.

This equation demonstrates that as the pH drops further below the pKa, the solubility of a weak base increases exponentially. When a molecule has multiple pKa values, the overall solubility profile is a composite of these individual ionization equilibria.

Visualizing the Ionization Cascade

The protonation state of 3-(Piperazin-1-yl)aniline changes as a function of pH. This can be visualized as a stepwise deprotonation as the pH increases.

Caption: Ionization states of 3-(Piperazin-1-yl)aniline vs. pH.

Experimental Design: A Self-Validating Approach

To build a reliable pH-solubility profile, two key sets of experiments are required: pKa determination and equilibrium solubility measurement across a range of pH values.

Protocol 1: pKa Determination by Potentiometric Titration

Expertise & Causality: Potentiometric titration is a robust and accurate method for determining pKa values.[17][18] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa values are identified from the inflection points or half-equivalence points on the resulting titration curve. This method is superior to UV-spectrophotometric methods for compounds like this one, which may lack a strong chromophore shift upon protonation at all centers.

Methodology:

-

System Preparation:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C or 37°C).

-

Prepare a standardized solution of 0.1 M HCl and 0.1 M NaOH.

-

Prepare an accurately weighed solution of this compound (e.g., 5-10 mM) in degassed, deionized water. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

-

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the compound solution in a jacketed beaker to maintain constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin titrating with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past all expected equivalence points to capture the full curve.

-

Repeat the titration in the reverse direction using 0.1 M NaOH.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.

-

The equivalence points are the peaks in the first derivative plot. The pKa values correspond to the pH at the half-equivalence points.

-

Specialized software can be used for precise pKa calculation from the titration data.

-

Trustworthiness Check: The protocol is self-validating. The pKa values obtained from the forward (acid) and reverse (base) titrations should agree within an acceptable margin of error (e.g., ± 0.1 pH units).

Protocol 2: pH-Dependent Solubility by the Shake-Flask Method

Expertise & Causality: The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[19][20][21] The core principle is to create a saturated solution by agitating an excess of the solid API in a specific medium until equilibrium is reached. Measuring the concentration of the dissolved API in the supernatant provides the solubility value. This method is authoritative because it measures the true thermodynamic solubility, avoiding the kinetic artifacts that can arise from faster, non-equilibrium methods.[22][23]

Methodology:

-

Buffer Preparation:

-

Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, 7.4). Use appropriate buffer systems (e.g., HCl for pH 1.2, phosphate buffers, acetate buffers) as recommended by USP guidelines.[22] The ionic strength should be kept constant across all buffers.

-

-

Sample Preparation & Equilibration:

-

Add an excess amount of this compound to a series of glass vials, one for each pH buffer.

-

Scientist's Note: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[19]

-

-

Add a precise volume (e.g., 5-10 mL) of the corresponding pH buffer to each vial.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 37 ± 0.5°C to simulate physiological conditions).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours).

-

Scientist's Note: The equilibration time must be sufficient to reach a thermodynamic equilibrium. This is confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and ensuring the solubility value no longer changes.

-

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand briefly for the solid to settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Scientist's Note: Filtration must be rapid to prevent temperature changes that could cause precipitation. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation post-sampling and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved drug using a validated analytical method, typically HPLC-UV.

-

-

Final pH Verification:

-

Measure the pH of the remaining supernatant in each vial after sampling.

-

Scientist's Note: This is a crucial self-validating step. The final pH should be close to the initial buffer pH. A significant deviation indicates that the buffering capacity was insufficient for the amount of API dissolved, rendering the result for that pH point invalid.[19]

-

-

Data Presentation and Interpretation

The data gathered from the shake-flask experiment should be compiled to generate a clear pH-solubility profile.

Quantitative Data Summary

The following table presents a set of representative, hypothetical data for this compound, assuming experimentally determined pKa values of approximately 4.5, 6.0, and 9.5.

| Buffer pH (Initial) | Final pH (Measured) | Measured Solubility (mg/mL) | Dominant Ionic Species |

| 1.2 | 1.21 | > 200 | [Species]³⁺ |

| 3.0 | 3.05 | 155.8 | [Species]³⁺ |

| 4.5 | 4.52 | 75.2 | [Species]³⁺ / [Species]²⁺ |

| 5.5 | 5.48 | 12.6 | [Species]²⁺ |

| 6.8 | 6.75 | 1.8 | [Species]⁺ |

| 7.4 | 7.31 | 0.9 | [Species]⁺ |

| 9.5 | 9.45 | 0.15 | [Species]⁺ / [Species]⁰ |

| 11.0 | 10.89 | 0.08 (S₀) | [Species]⁰ (Free Base) |

The pH-Solubility Profile

When plotted on a semi-log scale (Solubility on log y-axis vs. pH on linear x-axis), the data reveals a characteristic profile for a multi-basic compound. The solubility is very high at low pH and exhibits distinct "shoulders" or changes in slope around the pKa values, before plateauing at the intrinsic solubility (S₀) of the free base at high pH.

Caption: Representative pH-solubility profile for a tri-basic compound.

Implications for Drug Development and Formulation

The pH-solubility profile is not merely academic; it has profound, practical consequences:

-

Biopharmaceutical Classification: Based on the data, if the highest dose of this compound is not soluble in 250 mL of aqueous media at pH 6.8 or 7.4, it would be classified as a "low solubility" compound under the BCS.[6][24] Given its likely high permeability (a common feature of such small molecules), it would probably be a BCS Class II drug.

-

Absorption Modeling: The profile is critical input for physiologically based pharmacokinetic (PBPK) models, which can simulate the dissolution and absorption process in different segments of the gastrointestinal tract.

-

Food Effect Prediction: The presence of food can alter gastric pH. For a BCS Class II weak base, co-administration with food can sometimes increase gastric pH, potentially reducing solubility and absorption, leading to a negative food effect.

-

Drug-Drug Interactions: Co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or H2-receptor antagonists can significantly raise gastric pH.[25] For a compound like this, which relies on the low pH of the stomach for dissolution, such an interaction could drastically reduce its bioavailability.

-

Formulation Strategy: The steep drop in solubility highlights the need for enabling formulations. Strategies might include:

-

Salt Screening: Investigating alternative salt forms that might have a more favorable solubility profile or dissolution rate.

-

Amorphous Solid Dispersions: Dispersing the API in a polymer matrix to prevent crystallization and maintain a supersaturated state in the intestine.

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area available for dissolution, improving the dissolution rate even if the thermodynamic solubility is low.

-

Conclusion

The pH-dependent solubility of this compound is a defining characteristic that governs its behavior in biological systems and its potential as a therapeutic agent. As a tri-basic compound, its solubility is exceptionally high in acidic environments and decreases significantly as the pH rises through its multiple pKa values. A rigorous and systematic characterization, using validated methods such as potentiometric titration for pKa determination and the shake-flask method for equilibrium solubility, is indispensable. The resulting pH-solubility profile provides invaluable, actionable insights for formulation scientists, guiding the development of robust oral dosage forms designed to overcome the challenge of pH-dependent precipitation and ensure consistent, reliable drug delivery to the patient.

References

-

Abacipharmatech. This compound. Abacipharmatech. Available from: [Link]

-

PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

University of Babylon. The influence of pH on solubility in water. College of Pharmacy. Available from: [Link]

-

Wikipedia. Anilinium chloride. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Pearson. Dependence of Solubility on pH. Pearson Education. Available from: [Link]

-

ICH. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

Avdeef, A., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available from: [Link]

-

Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Kihlman, M., et al. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. PubMed. Available from: [Link]

-

Henni, A., et al. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

-

Chemistry LibreTexts. Solubility and pH. Chemistry LibreTexts. Available from: [Link]

-

USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. U.S. Pharmacopeia. Available from: [Link]

-

Wikipedia. Henderson–Hasselbalch equation. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Wikipedia. Biopharmaceutics Classification System. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Yartsev, A. Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]

-

Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Henni-Hromek/8b23702119934c9c24097444c8b212f719323da7]([Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

PubChem. 3-(Piperidin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

-

PC, J., et al. Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Al-Gousous, J., et al. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Available from: [Link]

-

Lundberg, D., & Ulvenlund, S. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Competence. Available from: [Link]

-

GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

ResearchGate. <1236> SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

PubChem. 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available from: [Link]

-

Khan Academy. Henderson-Hasselbalch equation. Khan Academy. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]

-

ResearchGate. Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

-

BYJU'S. Henderson-Hasselbalch Equation. BYJU'S. Available from: [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. Available from: [Link]

-

Orfi, L., et al. Development of Methods for the Determination of pKa Values. Molecules. Available from: [Link]

-

ResearchGate. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. ResearchGate. Available from: [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available from: [Link]

-

Jamil, R., et al. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Drug Design, Development and Therapy. Available from: [Link]

-

Aldeghi, M., et al. Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Available from: [Link]

-

University of Louisiana Monroe. Experiment # 9: The Henderson-Hasselbalch Equation. ULM. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

-

ResearchGate. In silico pKa prediction and ADME profiling. ResearchGate. Available from: [Link]

-

Chemistry Notes. Henderson-Hasselbalch Equation | Weak Acid pH Calculations. Chemistry Notes. Available from: [Link]

-

Simulations Plus. ADMET Predictor Tutorial 5: Predicting pKa. YouTube. Available from: [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | C10H16ClN3 | CID 68501435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Chloro-4-(piperazin-1-yl)aniline | 1225221-12-4 [smolecule.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. database.ich.org [database.ich.org]

- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. uregina.ca [uregina.ca]

- 11. semanticscholar.org [semanticscholar.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. ulm.edu [ulm.edu]

- 16. chemistrynotes.com [chemistrynotes.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. researchgate.net [researchgate.net]

- 21. bioassaysys.com [bioassaysys.com]

- 22. uspnf.com [uspnf.com]

- 23. researchgate.net [researchgate.net]

- 24. ema.europa.eu [ema.europa.eu]

- 25. ijper.org [ijper.org]

Technical Assessment of 3-(Piperazin-1-yl)aniline Hydrochloride: Physical Properties and Quality Indicators

Topic: Physical Appearance & Technical Assessment of 3-(Piperazin-1-yl)aniline Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and QA Professionals[1]

Executive Summary & Chemical Identity

This compound is a critical heterocyclic building block (CAS [Free Base]: 125422-03-9) utilized primarily in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and CNS-active agents.[1] As a bifunctional intermediate containing both a primary aniline and a secondary amine (piperazine), its physical appearance serves as the first-line indicator of chemical integrity.[1][2]

This guide provides a rigorous framework for assessing the physical quality of this compound, moving beyond simple observation to understanding the causality of its physical state.[2][3]

Chemical Profile

| Property | Detail |

| Systematic Name | 3-(1-Piperazinyl)benzenamine hydrochloride |

| Free Base CAS | 125422-03-9 |

| Structural Features | Electron-rich aniline ring; Secondary piperazine amine; Hydrochloride salt counterion |

| Primary Risk | Oxidation (Aniline moiety) & Hygroscopicity (HCl salt) |

Physical Characterization Profile

The physical appearance of this compound is not static; it is a dynamic indicator of its storage history and purity.[1]

The "Ideal" State (High Purity)

In its optimal, freshly synthesized or well-preserved state, the compound presents as:

-

Color: White to Off-White / Pale Cream.

-

Texture: Free-flowing, lacking clumps (indicative of dryness).[1][2][3]

Scientific Rationale: The hydrochloride salt lattice stabilizes the amine groups, typically resulting in a colorless (white) crystal structure.[1][2][3] The lack of conjugation extension beyond the phenyl ring keeps the chromophore absorption in the UV range, rendering the pure substance visible-light transparent (white).[1]

The "Degraded" State (Compromised Quality)

Deviations from the ideal state are diagnostic of specific degradation pathways:

-

Beige / Tan: Mild surface oxidation.[1][2][3] Often acceptable for crude synthesis but requires recrystallization for GMP applications.[1][2][3]

-

Brown / Purple / Pink: Significant oxidation of the aniline moiety to quinoid-like species or azo-dimers.[1][3] Action: Purification required.[1][2][3]

-

Clumping / Deliquescence: Moisture absorption.[1][2][3] The HCl salt is hygroscopic; water uptake hydrolyzes the salt lattice and accelerates oxidative degradation.[1][2][3]

Melting Point & Solubility

Mechanism of Physical Change (Degradation Pathways)

Understanding why the appearance changes allows for better preventive handling.[1][2][3]

Diagram 1: Degradation & Quality Impact Logic

Caption: Logical flow of environmental stressors leading to observable physical degradation.[1]

Experimental Validation Protocol

As a Senior Scientist, you should never rely solely on a label. Use this self-validating workflow to confirm the compound's identity and quality.[1][3]

Visual Inspection & Verification Workflow

Objective: Correlate physical appearance with chemical purity before committing the reagent to synthesis.

Protocol:

-

Initial Check: Observe color against a white background.[1][2][3]

-

Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-d6 (or Methanol).

-

Instrumental Confirmation (If Flagged):

Diagram 2: Quality Assurance Decision Tree

Caption: Decision matrix for accepting or remediating the reagent based on physical signs.

Handling & Storage Directives

To maintain the "White/Off-White" physical appearance and chemical integrity:

-

Inert Atmosphere: Store under Argon or Nitrogen.[1][2][3] The aniline nitrogen is sensitive to atmospheric oxygen.[1][2][3]

-

Desiccation: Store in a desiccator or with silica gel packs.[1][2][3] The HCl salt will pull moisture from the air, turning the powder into a sticky gum.[2][3]

-

Cold Storage: -20°C is recommended for long-term storage to kinetically inhibit oxidation rates.[1][3]

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 7127806 (Free Base). National Center for Biotechnology Information (2025).[1][2][3] Link(Note: Analog reference for structural properties).

-

Safety & Handling: Safety Data Sheet: Aniline Hydrochloride. Carl Roth (2023).[1][2][3] Link.[1][2][3]

-

Synthesis & Characterization: Synthesis of piperazine derivatives. World Intellectual Property Organization, WO2016078107A1.[1][2][3] Link.[1][2][3]

-

Analog Physical Data: 1-(3-Chlorophenyl)piperazine hydrochloride Properties. Sigma-Aldrich.[1][3] Link.[1][2][3]

Sources

- 1. 2-Propanol, 1-(2,5-dichlorophenoxy)-3-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | C13H20Cl3NO2 | CID 162743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Robenidine Hydrochloride | C15H14Cl3N5 | CID 16212175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazin-1-amine hydrochloride | C4H12ClN3 | CID 122164969 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-(Piperazin-1-yl)aniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety considerations, handling protocols, and emergency procedures for 3-(Piperazin-1-yl)aniline hydrochloride. As a substituted aniline and piperazine derivative, this compound warrants a cautious and informed approach in a laboratory setting. This document synthesizes available safety data from structurally related compounds to establish a robust framework for risk mitigation, ensuring the protection of personnel and the integrity of research.

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 126148-73-8) was not publicly available at the time of this writing. The following guidance is based on the GHS classifications of structurally similar aromatic piperazine compounds. Users must supplement this guide with all available supplier information and conduct their own risk assessments.

Core Hazard Identification: Understanding the Risk Profile

Based on data from analogous compounds, this compound is anticipated to present several key hazards. The core structure, combining an aniline ring with a piperazine moiety, suggests a potential for toxicity and irritation.

The primary hazards are summarized below, forming the basis for all subsequent safety protocols. These are inferred from hazard statements for related molecules such as 3-(1-Piperazinyl)-1,2-benzisothiazole and various substituted anilines.[1][2]

Anticipated GHS Hazard Classifications:

| Hazard Class | Hazard Statement | GHS Code | Signal Word |

| Acute Toxicity, Oral | Toxic/Harmful if swallowed | H301/H302 | Danger/Warning |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |

The aniline component is often associated with toxicity upon ingestion, inhalation, or skin contact, while piperazine derivatives can be potent skin and respiratory irritants or sensitizers. The hydrochloride salt form suggests the compound is likely a solid with some degree of water solubility.

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective safety measures.

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small, Contained Spill):

-

Ensure Proper PPE: Do not attempt cleanup without appropriate PPE (gloves, goggles, lab coat).

-

Containment: Prevent the spread of the solid powder. Do not use water to clean up a dry spill as it may create a slurry that is harder to contain.

-

Collection: Gently sweep or wipe up the material with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Avoid actions that create dust.

-

Disposal: Place the collected material and all cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

While a specific Safety Data Sheet for this compound remains elusive, a robust safety framework can be constructed by analyzing the hazards of its core chemical motifs. The compound should be treated as toxic if swallowed, inhaled, or in contact with skin, and as a significant skin and eye irritant. The cornerstone of safe handling is the consistent use of engineering controls, specifically a chemical fume hood, supplemented by stringent administrative protocols and appropriate personal protective equipment. By understanding the causality behind these safety measures and adhering to them rigorously, researchers can effectively mitigate the risks and maintain a safe laboratory environment.

References

-

PubChem. Compound Summary for 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available at: [Link]

Sources

Discovery and history of 3-(Piperazin-1-yl)aniline hydrochloride

An In-Depth Technical Guide to the Synthesis and Strategic Importance of 3-(Piperazin-1-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate belonging to the N-arylpiperazine class. While a singular "discovery" event for this specific molecule is not prominently documented, its existence and utility are a logical consequence of the extensive development of N-arylpiperazine synthesis for medicinal chemistry. This document elucidates the probable synthetic pathways for its creation, grounded in established chemical principles such as Nucleophilic Aromatic Substitution (SNA_r) and Palladium-catalyzed Buchwald-Hartwig amination. We will detail robust experimental protocols, analyze the strategic choice of reagents and reaction conditions, and discuss the compound's significance as a versatile building block for drug development professionals. The piperazine moiety is a cornerstone in modern pharmacology, and understanding the synthesis of its derivatives is crucial for innovation.[1][2][3]

Part 1: The N-Arylpiperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, ranking as the third most common nitrogen heterocycle in drug discovery.[1] Its prevalence is not coincidental; the piperazine nucleus imparts a unique combination of physicochemical properties that are highly advantageous for drug candidates. The two nitrogen atoms, positioned at the 1 and 4 positions, can serve as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This duality enhances aqueous solubility and allows for fine-tuned interactions with biological targets.[1]

This versatile scaffold is a key component in drugs spanning a vast array of therapeutic areas, including:

-

Antidepressants (e.g., Vortioxetine)[3]

-

Anxiolytics (e.g., Buspirone)[3]

-

Anticancer agents (e.g., Imatinib)[1]

-

Antihistamines (e.g., Cetirizine)

-

Antivirals and Anti-inflammatory agents [1]

The aniline moiety attached to the piperazine ring, as in 3-(Piperazin-1-yl)aniline, provides a crucial functional handle—the amino group—which can be readily modified to build more complex molecular architectures. This makes the title compound a valuable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization.

Part 2: The Genesis of 3-(Piperazin-1-yl)aniline: A Synthetic Perspective

The "discovery" of this compound is best understood as a product of the evolution of synthetic organic chemistry rather than a singular breakthrough. Its synthesis relies on fundamental C-N bond-forming reactions that have been optimized over decades for the construction of N-arylpiperazines. The two most logical and industrially scalable approaches are Nucleophilic Aromatic Substitution (SNA_r) and the more contemporary Buchwald-Hartwig amination.

Route A: Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic Aromatic Substitution is a classic method for forming C-N bonds, where a nucleophile displaces a leaving group on an aromatic ring.[5][6][7] For this reaction to be efficient, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[8] In the case of a meta-amino target, the synthesis must be designed indirectly.

A logical precursor is a nitro-substituted haloarene, such as 1-fluoro-3-nitrobenzene. The nitro group is a powerful EWG, activating the ring for nucleophilic attack by piperazine. The fluorine atom is an excellent leaving group in SNA_r reactions.[7] The synthesis proceeds in three key stages:

-

N-Arylation: A protected piperazine, typically N-Boc-piperazine, is reacted with 1-fluoro-3-nitrobenzene. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, preventing undesired side reactions and ensuring mono-arylation.

-

Nitro Group Reduction: The nitro group of the resulting tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is reduced to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or with chemical reducing agents.[9][10]

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the basic nitrogen atoms to form the stable hydrochloride salt.

Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SNA_r).

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a landmark development in cross-coupling chemistry, offers a more versatile and often higher-yielding alternative to classical methods.[11][12][13] This palladium-catalyzed reaction directly couples an aryl halide (or triflate) with an amine, and it does not require a strong electron-withdrawing group on the aromatic ring.[13]

This allows for a more direct approach:

-

C-N Coupling: A suitable 3-haloaniline, such as 3-bromoaniline, is coupled directly with N-Boc-piperazine.[14] The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) that facilitates the catalytic cycle.[13] A base, such as sodium tert-butoxide, is necessary to deprotonate the amine in the catalytic cycle.

-

Deprotection and Salt Formation: As with Route A, the final step involves the removal of the Boc group with acid to yield the desired hydrochloride salt.

Caption: Synthetic pathway via Palladium-Catalyzed Buchwald-Hartwig Amination.

Part 3: Experimental Protocols & Methodologies

The following protocols are detailed representations of the synthetic routes described above. They are designed as self-validating systems, incorporating standard purification and analytical checkpoints.

Protocol 1: Synthesis via SNA_r from 1-Fluoro-3-nitrobenzene

Step 1.1: Synthesis of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate

-

To a stirred solution of N-Boc-piperazine (1.1 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add 1-fluoro-3-nitrobenzene (1.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Causality: The use of a polar aprotic solvent (DMSO) and heat accelerates the SNA_r reaction. K₂CO₃ is a mild base sufficient to scavenge any HF formed, driving the reaction to completion.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or isopropanol.

Step 1.2: Synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

-

Dissolve the product from Step 1.1 in methanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂, 50 psi) and shake or stir vigorously at room temperature.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines with minimal side products.

-

Monitor the reaction by observing hydrogen uptake or by TLC/HPLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the desired aniline.

Step 1.3: Synthesis of this compound

-

Dissolve the product from Step 1.2 in a suitable solvent like dioxane or methanol.

-

Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.

-

Causality: The strong acid cleaves the acid-labile Boc protecting group, releasing isobutylene and carbon dioxide. The excess acid ensures the protonation of both the piperazine and aniline nitrogens, leading to the precipitation of the stable hydrochloride salt.

-

The product hydrochloride salt will typically precipitate from the solution.

-

Filter the solid, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Step 2.1: Synthesis of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

-

To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source such as Pd₂(dba)₃ (1-2 mol%), and a phosphine ligand like XPhos (2-4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene or dioxane as the solvent.

-

Causality: The Buchwald-Hartwig reaction is oxygen-sensitive, necessitating inert conditions. The bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[13] The strong base (NaOtBu) is required to deprotonate the piperazine for entry into the catalytic cycle.

-

Heat the mixture to 100-110 °C and monitor by TLC or HPLC.

-

Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 2.2: Synthesis of this compound

-

Follow the procedure outlined in Step 1.3.

Part 4: Physicochemical Properties and Characterization

The final product, this compound, is typically an off-white to light-colored solid. Its identity and purity would be confirmed using a suite of standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ · xHCl | Calculated |

| Appearance | Off-white to tan solid | Typical for similar compounds |

| Solubility | Soluble in water, methanol | Expected for a hydrochloride salt |

| ¹H NMR | Complex aromatic and aliphatic signals | Spectroscopic prediction |

| Mass Spectrometry | [M+H]⁺ corresponding to the free base | Analytical standard |

Part 5: Applications in Modern Drug Development

This compound is a strategically valuable building block. The primary amine on the aniline ring serves as a versatile nucleophile and a synthetic handle for a wide range of chemical transformations:

-

Amide Bond Formation: The amine can be acylated to form amides, a common linkage in many drug molecules.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, which are important pharmacophores.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones to form new C-N bonds, extending the molecular scaffold.[2]

-

Heterocycle Synthesis: The aniline group can serve as a precursor for the construction of more complex heterocyclic systems, such as quinolines or benzodiazepines.

By leveraging these transformations, medicinal chemists can rapidly generate diverse libraries of compounds built upon the aminophenylpiperazine core, exploring structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.

References

-

Chem-Impex International. (n.d.). 3-Fluoroaniline. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

-

Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2021). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 7, 2026, from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 7, 2026, from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved February 7, 2026, from [Link]

-

Organometallics. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

-

Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 7, 2026, from [Link]

-

Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromoaniline. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved February 7, 2026, from [Link]

-

Journal of the Chemical Society. (1962). and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved February 7, 2026, from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Retrieved February 7, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. Indolizines. Part V. The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and -acetyl-indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-(Piperazin-1-yl)aniline Hydrochloride: A Technical Guide for Drug Discovery

For Immediate Release

HYDERABAD, India & VIZAG, India – February 7, 2026 – As a cornerstone in medicinal chemistry, the piperazine scaffold continues to fuel the discovery of novel therapeutics. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the untapped potential of a key intermediate, 3-(Piperazin-1-yl)aniline hydrochloride. Synthesizing field-proven insights with technical accuracy, this document outlines promising research avenues and provides actionable experimental frameworks to accelerate the journey from bench to bedside.

The versatile structure of piperazine-containing compounds has led to their successful application in a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4] The inherent properties of the piperazine ring, such as its conformational flexibility and ability to modulate physicochemical characteristics like solubility and bioavailability, make it a privileged scaffold in modern drug design.[2][3] This guide specifically focuses on this compound, a molecule poised for significant contributions to the development of next-generation therapies.

Core Chemical and Physical Properties

A thorough understanding of the foundational properties of this compound is critical for its effective utilization in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN₃ | PubChem CID 68501435 |

| Molecular Weight | 213.71 g/mol | PubChem CID 68501435 |

| Appearance | Solid | Based on similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | General chemical principles |

Note: Experimental validation of these properties is a crucial first step in any research endeavor.

I. Potential Research Area 1: Oncology - Kinase Inhibitor Development

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 3-(piperazin-1-yl)aniline scaffold serves as an excellent starting point for the design of novel kinase inhibitors, particularly targeting pathways like PI3K/mTOR and cyclin-dependent kinases (CDKs).

Scientific Rationale: The Privileged Scaffold in Kinase Inhibition

The aniline and piperazine moieties of the core structure provide key interaction points within the ATP-binding pocket of many kinases. The aniline nitrogen can act as a hydrogen bond donor, while the piperazine ring can be functionalized to extend into solvent-exposed regions or hydrophobic pockets, thereby enhancing potency and selectivity. This "hinge-binding" motif is a well-established strategy in kinase inhibitor design.

Proposed Research Workflow: Development of Novel PI3K/mTOR Inhibitors

This workflow outlines the key steps for synthesizing and evaluating novel dual PI3K/mTOR inhibitors based on the 3-(piperazin-1-yl)aniline scaffold.

Figure 1: A comprehensive workflow for the development of novel kinase inhibitors.

Experimental Protocol: PI3K Alpha Glo-Based Kinase Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of synthesized compounds against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2/PIP3-Grip™

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound derivatives (test compounds)

-

DMSO (vehicle control)

-

96-well white plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

Test compound or DMSO

-

PI3Kα enzyme

-

PIP2/PIP3-Grip™ substrate

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

II. Potential Research Area 2: Central Nervous System (CNS) - Development of Novel Antipsychotics and Antidepressants

The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[5] Its ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, makes it a valuable scaffold for the development of novel CNS agents.[6]

Scientific Rationale: Targeting Monoamine Pathways

Many neurological and psychiatric disorders are associated with the dysregulation of monoamine neurotransmitters. Piperazine derivatives can be designed to modulate the activity of key receptors and transporters in these pathways, offering the potential for improved efficacy and reduced side effects compared to existing treatments.[5] For instance, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have shown promise as selective serotonin reuptake inhibitors (SSRIs).[7]

Proposed Research Workflow: Discovery of Multi-Target Antipsychotics

This workflow details a strategy for developing novel antipsychotic agents with a multi-receptor binding profile.

Figure 2: A streamlined workflow for the discovery of novel antipsychotic agents.

Experimental Protocol: Apomorphine-Induced Climbing in Mice

This protocol describes a standard in vivo model for assessing the antipsychotic-like activity of test compounds.

Animals:

-

Male ICR mice (20-25 g)

Materials:

-

This compound derivatives (test compounds)

-

Apomorphine hydrochloride

-

Vehicle (e.g., saline, 0.5% Tween 80)

-

Climbing cages (wire mesh cages)

Procedure:

-

Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the apomorphine challenge.

-

Apomorphine Challenge: After the pretreatment period, administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

-

Behavioral Observation: Immediately after the apomorphine injection, place each mouse individually in a climbing cage and observe its behavior for 30 minutes.

-

Scoring: Score the climbing behavior at 5-minute intervals based on a pre-defined scale (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

-

Data Analysis: Calculate the total climbing score for each mouse and compare the scores between the treatment groups and the vehicle control group. A significant reduction in the climbing score indicates potential antipsychotic activity.

III. Potential Research Area 3: Anti-Infective and Anti-Inflammatory Agents

The piperazine scaffold is also prevalent in compounds with antimicrobial and anti-inflammatory properties.[1] The structural versatility of this compound allows for the incorporation of pharmacophores known to be active against various pathogens and inflammatory targets.

Scientific Rationale: A Versatile Core for Diverse Targets

By strategically modifying the 3-(piperazin-1-yl)aniline core, it is possible to develop compounds that inhibit bacterial or fungal growth or modulate inflammatory pathways. For example, the aniline moiety can be derivatized to mimic known antibacterial agents, while the piperazine ring can be functionalized to interact with inflammatory mediators.

Proposed Research Directions:

-

Antimicrobial Agents: Synthesize and evaluate derivatives against a panel of clinically relevant bacteria and fungi.[8] Structure-activity relationship (SAR) studies can guide the optimization of lead compounds to enhance their potency and spectrum of activity.

-

Anti-Inflammatory Agents: Design and test compounds for their ability to inhibit key inflammatory enzymes (e.g., COX-1, COX-2) or modulate the production of pro-inflammatory cytokines.[9]

Conclusion: A Scaffold of Opportunity

This compound represents a versatile and promising starting point for the discovery of novel therapeutic agents across multiple disease areas. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a rich landscape for medicinal chemists and drug discovery scientists. The research directions and experimental frameworks presented in this guide offer a solid foundation for unlocking the full therapeutic potential of this valuable chemical entity.

References

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. Available from: [Link]

-

New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. ACS Publications. Available from: [Link]

-

Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available from: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as. Semantic Scholar. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available from: [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available from: [Link]

-

synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. PubMed. Available from: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

-

(PDF) Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ResearchGate. Available from: [Link]

-

Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available from: [Link]

-

Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. ResearchGate. Available from: [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available from: [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Available from: [Link]

- US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available from: [Link]

-

Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. Available from: [Link]